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Cyclohexanone, 3-(ethylthio)-

Cat. No.: B14514333
CAS No.: 62702-78-7
M. Wt: 158.26 g/mol
InChI Key: GCFWQXZRXGPXPD-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Substituted Cyclohexanones

Cyclohexanone (B45756) is an organic compound consisting of a six-carbon cyclic molecule with a ketone functional group. wikipedia.org Substituted cyclohexanones, which have one or more hydrogen atoms on the ring replaced by other functional groups, are pivotal building blocks in organic synthesis. organic-chemistry.orgresearchgate.net The position and nature of these substituents significantly influence the molecule's conformation and chemical reactivity. acs.orgcdnsciencepub.com

The synthesis of substituted cyclohexanones can be achieved through various methods, including the alkylation of enolates or enamines, Michael additions, and multicomponent reactions. orgsyn.orgchemistryresearches.ir For instance, researchers have developed methods for synthesizing highly substituted cyclohexanones using organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in pseudo-three-component reactions. chemistryresearches.ir Another approach involves a Pd/C-ethylene system to create substituted anilines and indoles from cyclohexanones, highlighting their utility as precursors to complex aromatic systems. organic-chemistry.org

The reactivity of the cyclohexanone ring is a subject of detailed study, particularly concerning the facial selectivity of nucleophilic attacks, which can be predicted by examining the geometrical changes upon complexation with cations. acs.org The presence of substituents, such as the ethylthio group in Cyclohexanone, 3-(ethylthio)-, introduces specific electronic and steric effects that guide the outcomes of reactions like oxidation, reduction, and substitution. evitachem.com These characteristics make substituted cyclohexanones versatile intermediates for synthesizing a wide array of functionalized molecules, including biologically active compounds and complex natural products. organic-chemistry.orgacs.org

Significance of Organosulfur Compounds in Contemporary Organic Synthesis and Chemical Biology

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and hold a place of prominence in chemistry and biology. wikipedia.orgjmchemsci.comjmchemsci.com They are integral components of essential biomolecules, including the amino acids cysteine and methionine, the tripeptide glutathione, and various coenzymes and vitamins like biotin (B1667282) and thiamine. wikipedia.orgbritannica.com The unique properties of the sulfur atom, such as its ability to exist in various oxidation states and form stable bonds, contribute to the diverse functions of these molecules in biological systems, from stabilizing protein structures through disulfide bridges to participating in redox reactions. jmchemsci.comfiveable.me

In the realm of organic synthesis, organosulfur compounds are valued as versatile reagents and intermediates. britannica.comthermofisher.com Thioethers (sulfides), such as the ethylthio group in the title compound, are a key class of organosulfur compounds. thermofisher.com They serve as precursors for other important sulfur-containing functional groups like sulfoxides and sulfones. thermofisher.combritannica.com The chemistry of sulfur ylides, derived from sulfonium (B1226848) salts, provides a powerful method for the synthesis of epoxides. britannica.com Furthermore, the development of new methods for forming carbon-sulfur bonds remains an active area of research, driven by the need to synthesize complex molecules with specific biological or material properties. jmchemsci.comrsc.org

The applications of organosulfur compounds extend to medicinal chemistry and materials science. jmchemsci.com Many life-saving drugs, including penicillin and sulfa drugs, are organosulfur compounds. wikipedia.org They are also investigated for their potential in treating a range of diseases. jmchemsci.com In materials science, self-assembled monolayers (SAMs) formed from organosulfur compounds on metal surfaces have applications in nanoscale electronics, sensors, and biosensors. britannica.com

Overview of Research Trajectories for Cyclohexanone, 3-(ethylthio)- and Analogous Structures

Direct research literature focusing exclusively on Cyclohexanone, 3-(ethylthio)- is limited. However, its chemical properties are documented, providing a foundation for potential research. nih.gov By examining research on analogous structures, such as isomers and other thio-substituted cyclic ketones, a picture of its potential research applications can be constructed.

The isomeric compound, Cyclohexanone, 2-(ethylthio)-, shares the same molecular formula and weight, differing only in the position of the ethylthio group. nih.gov The study of such isomers is crucial for understanding structure-activity relationships, where even a small change in substituent position can dramatically alter biological effects or chemical reactivity. acs.orgcdnsciencepub.com

More complex analogs, such as 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, are utilized as intermediates in the synthesis of pesticides. vulcanchem.com Research on this compound focuses on exploring structure-activity relationships for herbicide development, studying its metabolic pathways, and developing more efficient and environmentally friendly synthetic routes. vulcanchem.com This suggests a potential trajectory for Cyclohexanone, 3-(ethylthio)- as a building block or intermediate in the agrochemical industry.

Furthermore, the broader class of substituted cyclohexanones serves as precursors for a variety of biologically active heterocyclic compounds. For example, cyclohexanones are key starting materials in the synthesis of tetrahydrocarbazoles, which have been investigated for a range of pharmacological activities. wjarr.com They are also used to produce spiro-benzo[h]quinazoline derivatives that have shown antitumor and anti-monoamine oxidase activity. researchgate.net Given that organosulfur compounds like thioureas are used as organocatalysts in stereoselective synthesis, Cyclohexanone, 3-(ethylthio)- could be explored as a chiral building block or a substrate in asymmetric synthesis to create enantiomerically pure complex molecules. mdpi.comunimi.it

The research trajectories for Cyclohexanone, 3-(ethylthio)- and its analogs are therefore likely to be in the areas of synthetic methodology development, investigation of biological activity in medicinal and agrochemical contexts, and its use as a functionalized intermediate for more complex molecular architectures.

Data Tables

Table 1: Chemical and Physical Properties of Cyclohexanone, 3-(ethylthio)- This table presents the key computed chemical and physical properties of the title compound. Data sourced from PubChem CID 11815998. nih.gov

PropertyValue
IUPAC Name 3-ethylsulfanylcyclohexan-1-one
Molecular Formula C₈H₁₄OS
Molecular Weight 158.26 g/mol
Exact Mass 158.07653624 Da
SMILES CCSC1CCCC(=O)C1
InChIKey GCFWQXZRXGPXPD-UHFFFAOYSA-N
CAS Number 62702-78-7
Topological Polar Surface Area 42.4 Ų
Heavy Atom Count 10

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14OS B14514333 Cyclohexanone, 3-(ethylthio)- CAS No. 62702-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFWQXZRXGPXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473438
Record name Cyclohexanone, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62702-78-7
Record name Cyclohexanone, 3-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of Cyclohexanone, 3 Ethylthio

Nucleophilic Reaction Pathways

Nucleophilic reactions are central to the chemistry of Cyclohexanone (B45756), 3-(ethylthio)-. These transformations primarily target the electrophilic carbonyl carbon, leading to a variety of addition and condensation products.

The carbonyl group is a prime site for nucleophilic attack. Reactions with nitrogen-based nucleophiles like primary and secondary amines lead to the formation of imines and enamines, respectively. These intermediates are pivotal in synthetic organic chemistry.

Imine and Enamine Formation: The reaction of an aldehyde or ketone with a primary amine yields an imine (also known as a Schiff base), while reaction with a secondary amine produces an enamine. libretexts.org This process is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, followed by dehydration to form the C=N (imine) or C=C-N (enamine) functionality. libretexts.orgmasterorganicchemistry.com For Cyclohexanone, 3-(ethylthio)-, the reaction proceeds as follows:

Imine Formation: Reaction with a primary amine (R-NH₂) results in the corresponding N-substituted imine. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. libretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine, forms an enamine. masterorganicchemistry.com Due to steric hindrance, the double bond of the enamine typically forms on the less substituted side of the carbonyl, away from the ethylthio group. Enamines are valuable synthetic intermediates, serving as nucleophilic carbon species in alkylation and acylation reactions. libretexts.org

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds, converting a ketone into an amine. masterorganicchemistry.com The process involves the in-situ formation of an imine from the ketone and an amine, which is then immediately reduced to the corresponding amine without being isolated. masterorganicchemistry.comsigmaaldrich.com This one-pot procedure prevents the multiple alkylations that can occur when alkylating an amine directly. masterorganicchemistry.com

Common reducing agents for this transformation are selected for their ability to reduce the protonated imine (iminium ion) faster than the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose. masterorganicchemistry.comsigmaaldrich.com Engineered enzymes, such as imine reductases (IREDs), have also been developed to catalyze these reactions under mild conditions. google.com

Reaction TypeReagent(s)Product TypeKey Features
Imine Formation Primary Amine (RNH₂), Acid CatalystImineReversible reaction; water is eliminated. libretexts.org
Enamine Formation Secondary Amine (R₂NH), Acid CatalystEnamineForms a nucleophilic enamine intermediate. masterorganicchemistry.com
Reductive Amination Amine (RNH₂ or R₂NH), Reducing Agent (e.g., NaBH₃CN)AmineOne-pot conversion of ketone to amine. masterorganicchemistry.com

This table summarizes the primary nucleophilic reactions at the carbonyl center of Cyclohexanone, 3-(ethylthio)-.

To protect the reactive carbonyl group or alter the molecule's reactivity, Cyclohexanone, 3-(ethylthio)- can be converted into an acetal (B89532). Acetals are formed by reacting a ketone with two equivalents of an alcohol (or one equivalent of a diol) under acidic conditions. ucalgary.calibretexts.org The mechanism involves initial protonation of the carbonyl oxygen, followed by two successive nucleophilic additions by the alcohol and elimination of water. ucalgary.ca

Once the acetal of 3-(ethylthio)cyclohexanone is formed, the sulfur atom can potentially be targeted for nucleophilic substitution, although this is less common than reactions at the carbonyl. The thioether linkage is generally stable, but it can be cleaved under specific conditions. For instance, soft nucleophiles might displace the ethylthio group, particularly if the sulfur is activated by conversion to a better leaving group, such as a sulfonium (B1226848) salt. However, reactions involving the acetal functionality itself, such as hydrolysis back to the ketone using aqueous acid, are more typical. libretexts.org

Electrophilic Reaction Pathways

While the dominant reactivity of the ketone is nucleophilic addition at the carbonyl, electrophilic reactions can occur at other sites. The α-carbon atoms adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, which is a strong nucleophile. This enolate can then react with various electrophiles.

Furthermore, the sulfur atom of the ethylthio group, with its lone pairs of electrons, can act as a nucleophile and react with electrophiles. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone is a common electrophilic reaction. libretexts.org This transformation increases the electron-withdrawing nature of the substituent, which in turn increases the acidity of the α-protons and can influence the regioselectivity of subsequent reactions. Reagents like hydrogen peroxide or peroxy acids are typically used for this oxidation. libretexts.org

Reactive SiteReagent TypeIntermediate/ProductDescription
α-Carbon Base, then Electrophile (E⁺)Enolate, then α-Substituted KetoneThe enolate intermediate attacks an electrophile (e.g., alkyl halide).
Sulfur Atom Oxidizing Agent (e.g., H₂O₂)Sulfoxide (R-SO-R')The nucleophilic sulfur is oxidized. libretexts.org
Sulfur Atom Strong Oxidizing Agent (e.g., peroxyacid)Sulfone (R-SO₂-R')Further oxidation of the sulfoxide. libretexts.org

This table outlines the main electrophilic reaction pathways for Cyclohexanone, 3-(ethylthio)-.

Radical Reaction Mechanisms

Radical reactions offer alternative pathways for functionalizing Cyclohexanone, 3-(ethylthio)-, enabling transformations that are often difficult to achieve through traditional ionic chemistry.

Like other cyclic ketones, cyclohexanone and its analogues undergo characteristic photochemical reactions upon excitation with UV light. The most prominent of these is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (the α-carbon). uci.edunih.gov

Upon photoexcitation, Cyclohexanone, 3-(ethylthio)- would be expected to form a diradical intermediate by cleaving the C1-C2 or C1-C6 bond. uci.edu This diradical can then undergo several subsequent reactions:

Decarbonylation: Loss of carbon monoxide (CO) to form a five-membered ring radical, which can then cyclize to form an ethylthio-substituted cyclopentane (B165970) or undergo hydrogen transfer to yield unsaturated products.

Intramolecular Hydrogen Abstraction: Transfer of a hydrogen atom to form an unsaturated aldehyde (e.g., a hexenal (B1195481) derivative). uci.edu

Recombination: Re-formation of the starting ketone.

Studies on unsubstituted cyclohexanone show that ring-opening via C-Cα cleavage is the dominant primary process, occurring on a picosecond timescale. uci.edunih.gov The presence of the ethylthio group at the 3-position is not expected to fundamentally alter this pathway but could influence the relative rates and product distributions of the subsequent radical reactions.

Modern synthetic methods increasingly utilize organocatalysis and transition metal catalysis to initiate and control radical reactions under mild conditions. cmu.edursc.org

Organocatalytic Processes: Nucleophilic organocatalysts, such as certain amines, can react with alkyl halides to generate radical species under visible light irradiation. semanticscholar.org For a substrate like Cyclohexanone, 3-(ethylthio)-, an enamine or silyl (B83357) enol ether derivative could intercept a radical generated externally, leading to α-alkylation. semanticscholar.org Additionally, organocatalysts can facilitate radical reactions by activating the substrate, for example, through the formation of a radical ion pair. uni-giessen.de

Transition Metal-Catalyzed Processes: Transition metals like palladium, copper, and iridium are highly effective in catalyzing radical reactions. rsc.orgchemie-brunschwig.ch These methods can generate radicals from various precursors, including the carbonyl compound itself. cmu.edu For example, a low-valent metal complex can engage the carbonyl oxygen, facilitating the formation of a ketyl radical anion. This metal-bound radical can then participate in coupling reactions. cmu.edu The thioether group could also potentially coordinate to the metal center, influencing the catalytic cycle.

Oxidation Chemistry of the Thioether Moiety

The thioether linkage in Cyclohexanone, 3-(ethylthio)- is readily oxidized to higher oxidation states, namely sulfoxides and sulfones. This transformation can be achieved through various chemical and biological methods, with the selectivity for the sulfoxide or sulfone being highly dependent on the oxidant and reaction conditions. libretexts.org

The oxidation of the sulfide to the corresponding sulfoxide represents the first stage of oxidation. This conversion is of significant interest as sulfoxides are valuable synthetic intermediates and are present in various biologically active molecules. researchgate.net A range of oxidizing agents can effect this transformation. Treatment of a sulfide with a mild oxidizing agent like hydrogen peroxide (H₂O₂) at room temperature is a common method to yield the corresponding sulfoxide (R₂SO). libretexts.org Peroxyacids are also frequently employed for this purpose. libretexts.org Care must be taken to control the reaction conditions to prevent over-oxidation to the sulfone. organic-chemistry.org

Enzymatic oxidations offer a high degree of chemo-, regio-, and enantioselectivity. mdpi.com Cyclohexanone monooxygenases (CHMOs), a class of flavin-dependent enzymes, are known to catalyze not only Baeyer-Villiger oxidations but also the sulfoxidation of a broad spectrum of thioethers. mdpi.comcapes.gov.br For instance, CHMO from Acinetobacter calcoaceticus has been shown to effectively oxidize various sulfides to their corresponding mono-sulfoxides with high enantiomeric excess. mdpi.com This enzymatic approach could provide a stereoselective route to 3-(ethylsulfinyl)cyclohexanone.

Table 1: Selected Methods for Sulfide to Sulfoxide Oxidation

Reagent/Catalyst System Description Key Features
Hydrogen Peroxide (H₂O₂) A common and accessible oxidant for converting sulfides to sulfoxides. Mild conditions; risk of over-oxidation to sulfone. libretexts.org
Peroxyacids (e.g., m-CPBA) Effective reagents for the oxidation of sulfides. Often used for preparing sulfoxides from sulfides. researchgate.netorganic-chemistry.org
Tantalum Carbide / H₂O₂ A catalytic system that provides high yields of sulfoxides. The catalyst can be recovered and reused. High yields, catalyst reusability. organic-chemistry.org
Cyclohexanone Monooxygenase (CHMO) Biocatalyst that enables highly enantioselective sulfoxidation. High enantioselectivity, mild reaction conditions. mdpi.comcapes.gov.br

Formation of Sulfones

Further oxidation of the sulfoxide intermediate yields the corresponding sulfone (R₂SO₂). libretexts.org This can be achieved by using stronger oxidizing agents or by applying more forcing reaction conditions (e.g., excess oxidant, higher temperature) during the initial oxidation of the sulfide. organic-chemistry.org For example, reacting a sulfide with a peroxyacid can lead directly to the sulfone. libretexts.org

Specific catalytic systems have been developed to favor the formation of sulfones. While tantalum carbide with hydrogen peroxide selectively produces sulfoxides, the use of niobium carbide as a catalyst under similar conditions efficiently yields the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org Another approach involves using a combination of urea-hydrogen peroxide and phthalic anhydride (B1165640), which promotes a metal-free, environmentally friendly oxidation of sulfides directly to sulfones without significant formation of the sulfoxide intermediate. organic-chemistry.org

Table 2: Selected Methods for Sulfide to Sulfone Oxidation

Reagent/Catalyst System Description Key Features
Peroxyacids (e.g., m-CPBA) Stronger conditions or excess reagent can drive the oxidation past the sulfoxide stage to the sulfone. Common method, but selectivity can be an issue. libretexts.orgorganic-chemistry.org
Niobium Carbide / H₂O₂ A catalytic system that selectively oxidizes sulfides to sulfones. High efficiency for sulfone formation; catalyst is reusable. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride A metal-free system for the direct oxidation of sulfides to sulfones. Environmentally benign; avoids sulfoxide intermediate. organic-chemistry.org
Potassium Permanganate (KMnO₄) A powerful oxidizing agent capable of converting sulfides to sulfones. Strong oxidant, can be less selective with other functional groups.

Rearrangement Reactions and Structural Reorganizations

The oxidized derivatives of Cyclohexanone, 3-(ethylthio)-, particularly the sulfoxide, are precursors to fascinating rearrangement reactions. Furthermore, the ketone functionality allows for structural reorganizations of the cyclohexanone ring itself.

One of the most prominent reactions of sulfoxides is the Pummerer rearrangement. tcichemicals.com This reaction transforms a sulfoxide into an α-acyloxy-thioether in the presence of an activating agent, typically an anhydride like acetic anhydride. wikipedia.orgnumberanalytics.com The mechanism begins with the acylation of the sulfoxide oxygen, creating a good leaving group. numberanalytics.com Subsequent elimination, promoted by a base (such as acetate), generates a key electrophilic thionium (B1214772) ion intermediate. tcichemicals.comwikipedia.org This intermediate is then trapped by a nucleophile (acetate in the classic reaction) at the α-carbon, resulting in the rearranged product. wikipedia.org For 3-(ethylsulfinyl)cyclohexanone, this would lead to the formation of an α-acetoxy sulfide. This rearrangement effectively transfers the oxidation from the sulfur atom to the adjacent carbon. nih.gov

The cyclohexanone ring itself can undergo structural reorganization. A classic example is the Beckmann rearrangement, which converts an oxime into a substituted amide. wikipedia.org To induce this rearrangement, the ketone group of Cyclohexanone, 3-(ethylthio)- would first need to be converted into its corresponding oxime by reacting it with hydroxylamine. libretexts.org Treatment of the resulting oxime with an acid catalyst (such as sulfuric acid or polyphosphoric acid) would then promote the rearrangement. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.org This process would transform the six-membered cyclohexanone ring into a seven-membered lactam (a cyclic amide), representing a significant structural reorganization. wikipedia.org

Stereochemical Control and Conformational Analysis in Substituted Cyclohexanones

Diastereoselectivity in Reactions of Substituted Cyclohexanones

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of 3-substituted cyclohexanones like Cyclohexanone (B45756), 3-(ethylthio)-, the stereochemical course of a reaction can be influenced by both the inherent stereochemistry of the substrate and the nature of the reagents employed.

In substrate-controlled reactions, the existing stereocenters in the molecule dictate the stereochemical outcome of a new stereocenter's formation. For 3-substituted cyclohexanones, the substituent at the C3 position can direct the approach of a nucleophile to the carbonyl group. This directing effect is largely governed by the conformational preferences of the cyclohexanone ring. The chair conformation is the most stable arrangement for the cyclohexane (B81311) ring system. In the case of Cyclohexanone, 3-(ethylthio)-, the ethylthio group can occupy either an axial or an equatorial position. The relative stability of these conformers influences the trajectory of the incoming nucleophile.

The diastereoselectivity in Michael-aldol domino reactions to form highly substituted cyclohexanones has been shown to be excellent, often exceeding a 20:1 diastereomeric ratio (dr). beilstein-journals.org This high level of control is attributed to the stereoconvergent cyclization of intermediates through a chair-like transition state. beilstein-journals.org

In reagent-controlled stereoselectivity, the stereochemical outcome is determined by the chirality of an external reagent. This approach is particularly useful when the substrate itself does not possess a strong directing group or when the desired diastereomer is not the one favored by substrate control. Bulky reducing agents, for example, can exhibit their own facial selectivity when reacting with a prochiral ketone. The use of chiral reagents can lead to the selective formation of one diastereomer, even in cases where the substrate's inherent stereoselectivity is low.

For example, the choice of a specific catalyst or reagent can reverse the diastereoselectivity observed under substrate control. This is a powerful strategy in organic synthesis, allowing for the selective preparation of any desired diastereomer of a target molecule.

Enantioselectivity in Asymmetric Synthetic Methodologies

Enantioselectivity is the preferential formation of one enantiomer over the other. The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For a molecule like Cyclohexanone, 3-(ethylthio)-, which is chiral, various asymmetric synthetic methodologies can be employed to produce a single enantiomer.

Chiral catalysts have emerged as powerful tools for enantioselective synthesis. Chiral phosphoric acids (CPAs) are a class of Brønsted acid catalysts that have been successfully used in a wide range of asymmetric transformations, including reactions involving cyclic ketones. escholarship.orgnih.gov CPAs can activate the substrate and control the stereochemical outcome by forming a chiral environment around the reacting molecules.

In the context of synthesizing chiral 3-substituted cyclohexanones, a CPA catalyst could be employed in a Michael addition reaction of a thiol to a cyclohexenone precursor. The chiral catalyst would facilitate the conjugate addition and control the facial selectivity of the attack, leading to the formation of an enantioenriched product. While specific data for the synthesis of Cyclohexanone, 3-(ethylthio)- using a chiral phosphoric acid catalyst is not available, the direct asymmetric amination of α-substituted cyclic ketones catalyzed by a chiral phosphoric acid has been shown to yield products with high enantioselectivities, often exceeding 90% enantiomeric excess (ee). escholarship.org

Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Asymmetric Reactions on Cyclic Ketones

Reaction Type Substrate Catalyst Enantiomeric Excess (ee)
Asymmetric Amination 2-Phenylcyclohexanone (R)-C8-TCYP 97%

This table presents data for analogous reactions to illustrate the potential of chiral phosphoric acid catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a well-established and reliable method for asymmetric synthesis. wikipedia.org

To synthesize an enantiomerically pure form of Cyclohexanone, 3-(ethylthio)-, one could start with a prochiral precursor and attach a chiral auxiliary. For example, a chiral amine could be condensed with a cyclohexenone to form a chiral enamine. Subsequent conjugate addition of ethanethiol (B150549) would be directed by the chiral auxiliary, leading to a diastereoselective addition. Removal of the auxiliary would then afford the desired enantiomer of the product.

Various chiral auxiliaries have been developed and successfully applied in the synthesis of complex molecules. nih.gov For instance, oxazolidinone auxiliaries, popularized by David Evans, are widely used in stereoselective aldol reactions and alkylations. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated excellent stereocontrol in various transformations. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Precursor Typical Applications
Evans Oxazolidinones Amino acids Aldol reactions, Alkylations
SAMP/RAMP Proline/Glutamic acid Alkylations, Michael additions
Camphorsultam Camphor Diels-Alder reactions, Conjugate additions

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis.

Conformational Dynamics of Cyclohexanone Rings Bearing Thioether Substituents

The conformational preferences of substituted cyclohexanes are a key determinant of their reactivity and stereochemistry. In a chair conformation, substituents can occupy either axial or equatorial positions, which are interconverted through a process called ring flipping. lumenlearning.comlibretexts.org The relative stability of these conformers is influenced by steric and stereoelectronic effects.

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org The energy difference between the axial and equatorial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position. masterorganicchemistry.com

It is also important to consider the effect of the carbonyl group on the ring conformation. The sp2 hybridization of the carbonyl carbon flattens the ring slightly compared to cyclohexane. This can alter the magnitude of steric interactions and may influence the conformational equilibrium of the 3-ethylthio substituent. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the rotational barriers between them. mdpi.com

Table 3: A-Values for Selected Substituents on Cyclohexane

Substituent A-Value (kcal/mol)
-CH3 (Methyl) 1.74
-OH (Hydroxy) 0.87
-Br (Bromo) 0.43
-CN (Cyano) 0.15 - 0.25

This table provides A-values for common substituents to offer a comparative context for the likely conformational preference of the ethylthio group.

Application of Transition State Theory in Predicting Stereochemical Outcomes

The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is a well-studied area of organic chemistry, with outcomes largely dictated by the principles of transition state theory. The relative energies of the diastereomeric transition states leading to the possible products determine the stereoselectivity of such reactions. For a ketone like Cyclohexanone, 3-(ethylthio)-, the approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face, leading to two different stereoisomeric products. The factors governing this selectivity are a complex interplay of steric and stereoelectronic effects.

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

Substituent A-Value (kcal/mol)
-CH₃ 1.7
-CH₂CH₃ 1.75
-S-CH₃ 0.7
-O-CH₃ 0.6

Based on the available data for the methylthio (-SCH₃) group, the ethylthio (-SCH₂CH₃) group is also expected to have a modest A-value, likely slightly larger than that of methylthio due to increased steric bulk, thus favoring the equatorial conformation.

Two of the most prominent models used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones are the Felkin-Anh and Cieplak models.

The Felkin-Anh model focuses on the steric interactions in the transition state. It posits that the nucleophile will approach the carbonyl carbon from the least hindered trajectory. In the case of 3-substituted cyclohexanones, this generally means an approach that avoids the substituent at the 3-position. For a 3-equatorial substituent, the Felkin-Anh model predicts that the preferred trajectory for the nucleophile is axial, as this avoids steric clash with both the 3-substituent and the axial hydrogens at C-2 and C-6.

The Cieplak model , on the other hand, emphasizes stereoelectronic effects. It suggests that the transition state is stabilized by donation of electron density from the adjacent axial C-H bonds (sigma donors) into the developing anti-bonding orbital of the newly forming carbon-nucleophile bond (sigma acceptor). This model often predicts axial attack as well, as the axial C-H bonds are better positioned for this hyperconjugative stabilization.

In the case of Cyclohexanone, 3-(ethylthio)-, with the ethylthio group in the more stable equatorial position, both the Felkin-Anh and Cieplak models would generally predict that the major diastereomer results from the axial attack of the nucleophile.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to Cyclohexanone, 3-(ethylthio)- based on Transition State Models

Model Predicted Major Attack Trajectory Rationale
Felkin-Anh Axial Minimizes steric interactions with the equatorial 3-ethylthio group and axial hydrogens.
Cieplak Axial Maximizes stabilizing hyperconjugative interactions from axial C-H bonds into the σ* orbital of the forming C-Nu bond.

It is important to note that the nature of the nucleophile and the reaction conditions can significantly influence the stereochemical outcome. Very bulky nucleophiles may favor equatorial attack due to overwhelming steric hindrance from the axial hydrogens, even if it is electronically less favorable. Similarly, the presence of chelating metals can alter the conformation of the ring and the transition state, leading to different stereoselectivities.

The sulfur atom in the ethylthio group can also exert its own stereoelectronic influence. The lone pairs on the sulfur atom can potentially interact with the carbonyl group or the developing transition state. However, in a 3-substituted cyclohexanone, this interaction is less direct than in a 2-substituted system. The electronegativity and polarizability of the sulfur atom may also play a role in modulating the electronic properties of the cyclohexanone ring, thereby influencing the transition state energies. Without specific experimental or computational data for Cyclohexanone, 3-(ethylthio)-, these considerations remain theoretical but are crucial for a comprehensive analysis of its reactivity.

Computational and Theoretical Investigations of Cyclohexanone, 3 Ethylthio

Electronic Structure and Reactivity Modeling

Computational modeling offers profound insights into the electronic characteristics that govern the reactivity of Cyclohexanone (B45756), 3-(ethylthio)-. Techniques such as Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT) are instrumental in dissecting these properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in predicting a molecule's behavior as a nucleophile or an electrophile. youtube.com

For Cyclohexanone, 3-(ethylthio)-, the electronic landscape is shaped by the interplay between the electron-withdrawing carbonyl group and the sulfur-containing ethylthio substituent. The LUMO is expected to be predominantly localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.

This electronic arrangement—an electrophilic center at the carbonyl carbon (defined by the LUMO) and a nucleophilic center at the sulfur atom (partially defined by the HOMO)—dictates the molecule's reactivity in various chemical transformations.

Table 1: Illustrative Frontier Molecular Orbital Properties for 3-(ethylthio)cyclohexanone
OrbitalCalculated Energy (eV)Primary Atomic Orbital ContributionsImplied Reactivity
HOMO -6.85S (3p), C-S (σ)Nucleophilicity, site of oxidation
LUMO +1.20C=O (π*)Electrophilicity, site of nucleophilic attack
HOMO-1 -9.50C=O (n)Basicity (protonation site)

Note: The data in the table are representative values derived from general principles of computational chemistry for illustrative purposes.

While FMO theory provides a static picture of reactivity, a deeper understanding of reaction mechanisms requires analyzing the entire reaction pathway. Molecular Electron Density Theory (MEDT) offers a powerful framework for this, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. nih.gov

Within the MEDT framework, a reaction such as the nucleophilic addition to the carbonyl group of 3-(ethylthio)cyclohexanone would be analyzed by tracking the flow of electron density from the nucleophile to the electrophilic carbonyl carbon. A key metric in this analysis is the Global Electron Density Transfer (GEDT) at the transition state, which quantifies the polarity of the reaction.

Computational studies comparing the reactivity of ketones and their analogous thioketones have revealed significant differences, underscoring the profound influence of sulfur. For instance, calculations on the addition of organolithium reagents to acetone (B3395972) versus thioacetone (B1215245) showed that addition to the C=S group has a higher activation barrier than addition to the C=O group. nih.gov Although 3-(ethylthio)cyclohexanone is a ketone, such studies highlight that the presence of sulfur in a molecule can fundamentally alter transition state geometries and energies. An MEDT study of this molecule would precisely map the electron density reorganization, revealing the sequence of bond formation and elucidating the electronic factors contributed by the ethylthio group that stabilize or destabilize the transition state.

Stereochemical Prediction and Rationalization

The presence of a stereocenter at the C3 position of the cyclohexanone ring means that reactions at the adjacent carbonyl group can lead to diastereomeric products. Computational models are essential for predicting and rationalizing the observed stereoselectivity.

The Felkin-Anh model is a widely used paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. youtube.comyoutube.com The model is based on a transition state conformation that minimizes steric hindrance by placing the largest substituent at the α-carbon perpendicular to the incoming nucleophile's trajectory. youtube.com

In the case of 3-(ethylthio)cyclohexanone, the substituents at the chiral C3 center are the ethylthio group (-SEt), a hydrogen atom (-H), and the ring methylene (B1212753) groups (-CH2-). A purely steric consideration might be ambiguous. However, a modification of the model, often called the "polar" Felkin-Anh model, accounts for electronic effects. When an electronegative substituent, such as a halogen or a thioether group, is present at the α-carbon, it is effectively treated as the "large" group, regardless of its actual size. uwindsor.ca This is due to a stabilizing interaction between the low-energy σ* antibonding orbital of the C-S bond and the π* orbital of the carbonyl group, which lowers the energy of the LUMO in this conformation.

Therefore, for 3-(ethylthio)cyclohexanone, the -SEt group would orient itself anti-periplanar to the incoming nucleophile. The nucleophile would then attack along the Bürgi-Dunitz trajectory from the face hindered by the smallest substituent (hydrogen), leading to the predictable formation of one major diastereomer.

The six-membered ring of 3-(ethylthio)cyclohexanone is not planar and exists predominantly in chair conformations to minimize angle and torsional strain. libretexts.orglibretexts.org The ethylthio substituent at the C3 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.

Computational methods, particularly density functional theory (DFT), can be used to calculate the relative energies of these conformers. For monosubstituted cyclohexanes, the conformer with the bulky group in the equatorial position is generally more stable. libretexts.org An axial substituent experiences destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

In 3-(ethylthio)cyclohexanone, the ethylthio group is significantly larger than a hydrogen atom. Therefore, computational studies would be expected to show a strong preference for the conformer where the ethylthio group occupies the equatorial position. The calculated energy difference between the equatorial and axial conformers allows for the determination of the equilibrium constant and the relative populations of each conformer at a given temperature.

Table 2: Representative Calculated Relative Energies for 3-(ethylthio)cyclohexanone Conformers
ConformerSubstituent PositionCalculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
I Equatorial0.00>95%
II Axial+1.20<5%

Note: The data in the table are representative values based on known A-values for similar functional groups and are intended for illustrative purposes.

Photochemical Dynamics Simulations and Excited State Chemistry

The photochemistry of ketones is typically initiated by the absorption of UV light, which promotes an electron from a non-bonding orbital on the oxygen (n) to the π* antibonding orbital of the carbonyl group (an n→π* transition). The resulting excited state can undergo various relaxation processes, including intersystem crossing to a triplet state or chemical reactions.

For 3-(ethylthio)cyclohexanone, a β-keto sulfide (B99878), the presence of the sulfur atom introduces additional photochemical pathways. Studies on other β-keto sulfides have shown that homolytic cleavage of the C-S bond can be an efficient photochemical process. rsc.org Therefore, upon photoexcitation, 3-(ethylthio)cyclohexanone could potentially undergo α-cleavage adjacent to the carbonyl (a Norrish Type I reaction) or C-S bond scission.

Theoretical simulations are crucial for mapping the potential energy surfaces of the excited states (singlet and triplet) and identifying the transition states and conical intersections that govern the branching between these reaction channels. The heavier sulfur atom can also enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially making triplet-state chemistry more significant than in unsubstituted cyclohexanone. nih.govrsc.org Time-dependent DFT (TD-DFT) and more advanced multireference methods can be employed to simulate the excited-state dynamics, predicting reaction timescales and quantum yields for the formation of different photoproducts.

Computational Design and Optimization of Catalytic Systems

A comprehensive review of existing scientific literature reveals a significant gap in the computational and theoretical investigation specifically focused on "Cyclohexanone, 3-(ethylthio)-". At present, there are no available research findings or detailed computational studies concerning the design and optimization of catalytic systems for this particular chemical compound.

General computational approaches are widely used in catalyst design. pnnl.govrsc.org These methods, often employing density functional theory (DFT) and other quantum chemistry techniques, are instrumental in understanding reaction mechanisms, predicting catalyst activity and selectivity, and designing novel catalytic materials. mdpi.com Computational models can elucidate the intricate interactions between reactants, intermediates, and catalyst surfaces, providing insights that are often inaccessible through experimental means alone. pnnl.gov The goal of such computational work is to develop quantitative descriptions of catalysts to establish new design criteria and a deeper understanding of the underlying physical phenomena at various scales. pnnl.gov

Methodologies in this field include the study of acid-base and redox reactions, analysis of reaction pathways, and the determination of transition states to understand the kinetics of catalytic processes. pnnl.gov For instance, theoretical investigations have been conducted on related ketone structures to understand their reaction mechanisms and kinetics. rsc.org Similarly, studies on the catalytic oxidation of cyclohexanone have utilized computational models to complement experimental findings. rsc.org

However, the application of these powerful computational tools to "Cyclohexanone, 3-(ethylthio)-" has not been documented in the reviewed literature. Consequently, there are no specific data tables, detailed research findings, or discussions on the computational design of catalytic systems for this compound to report. The development of such specific computational studies would be a novel area of research.

Advanced Spectroscopic and Analytical Characterization Techniques for Cyclohexanone, 3 Ethylthio and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of Cyclohexanone (B45756), 3-(ethylthio)- in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D techniques are essential for complete and unambiguous assignments.

A comprehensive NMR analysis of Cyclohexanone, 3-(ethylthio)- involves a combination of experiments to map out the complete covalent framework and stereochemical arrangement.

¹H and ¹³C NMR: 1D spectra provide the starting point, revealing the number and types of protons and carbons. For Cyclohexanone, 3-(ethylthio)-, the ¹H NMR spectrum is expected to show complex multiplets for the cyclohexanone ring protons and a characteristic quartet and triplet for the ethyl group. The ¹³C spectrum would show signals for the carbonyl carbon (C1, ~209-211 ppm), the carbon bearing the ethylthio group (C3), and the other methylene (B1212753) carbons of the ring, along with two signals for the ethyl group.

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). scribd.comsdsu.edu For Cyclohexanone, 3-(ethylthio)-, COSY would reveal the connectivity pathway of the protons around the cyclohexanone ring, for example, showing a correlation between the proton at C3 and the adjacent protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. scribd.comsdsu.edu It is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH and CH₂ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. scribd.comsdsu.eduprinceton.edu This is crucial for identifying quaternary carbons (like the carbonyl C1) and piecing together the molecular skeleton. For instance, correlations would be expected from the protons on C2 and C6 to the carbonyl carbon at C1, and from the ethyl group protons to the C3 carbon of the ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu They are essential for determining the stereochemistry, such as the relative orientation (axial vs. equatorial) of the ethylthio group on the cyclohexanone ring. For example, a NOESY experiment could reveal through-space correlations between an axial proton at C3 and other axial protons at C5, confirming a specific chair conformation.

Interactive Table: Predicted NMR Data for Cyclohexanone, 3-(ethylthio)-
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations
C1 -~210HMBC: H2, H6
C2 ~2.3-2.5~48COSY: H3; HSQC: C2
C3 ~3.0-3.2~45COSY: H2, H4; HSQC: C3; HMBC: C1, C5, C1', C2'
C4 ~1.8-2.1~30COSY: H3, H5; HSQC: C4
C5 ~1.7-2.0~25COSY: H4, H6; HSQC: C5
C6 ~2.2-2.4~41COSY: H5; HSQC: C6
C1' (SCH₂) ~2.5-2.7 (q)~26COSY: H2'; HSQC: C1'; HMBC: C3, C2'
C2' (CH₃) ~1.2-1.4 (t)~15COSY: H1'; HSQC: C2'; HMBC: C1'

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time or for analyzing the final product mixture. In the synthesis of Cyclohexanone, 3-(ethylthio)-, which is typically formed by the Michael addition of ethanethiol (B150549) to 2-cyclohexen-1-one, NMR can be used to track the disappearance of the starting material's vinyl proton signals and the appearance of the signals corresponding to the final product. researchgate.netmdpi.com This allows for the determination of reaction completion and the identification of any side products or unreacted starting materials. Furthermore, if the reaction proceeds through a stable intermediate, such as an enolate, specialized NMR techniques could potentially be used to characterize its structure before it converts to the final ketone product.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint.

Molecular Ion (M⁺•): For Cyclohexanone, 3-(ethylthio)-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₄OS = 158.08 g/mol ).

Fragmentation Analysis: The fragmentation pattern is dictated by the functional groups present. The primary fragmentation pathways for this compound would involve:

α-cleavage adjacent to the carbonyl group, leading to the loss of radicals. thieme-connect.demiamioh.edu

Cleavage of the C-S bond or the bond α to the sulfur atom. miamioh.edu

Complex rearrangements characteristic of cyclic ketones, often involving the loss of small neutral molecules like CO (carbon monoxide) or C₂H₄ (ethene). thieme-connect.demiamioh.edu

Interactive Table: Predicted Key EI-MS Fragments for Cyclohexanone, 3-(ethylthio)-
m/z ValueProposed Fragment IdentityFragmentation Pathway
158 [C₈H₁₄OS]⁺•Molecular Ion (M⁺•)
130 [M - CO]⁺•Loss of carbon monoxide
97 [M - SCH₂CH₃]⁺Cleavage of the C-S bond
84 [C₅H₈O]⁺•Retro-Diels-Alder type fragmentation
74 [CH₂=S-CH₂CH₃]⁺Cleavage α to the sulfur atom
61 [CH₃CH₂S]⁺Ethylthioyl cation
55 [C₃H₃O]⁺Common fragment from cyclohexanone ring cleavage thieme-connect.de

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz This technique is ideal for analyzing the purity of a Cyclohexanone, 3-(ethylthio)- sample by separating it from any impurities, such as starting materials (e.g., 2-cyclohexen-1-one) or byproducts from the synthesis. The mass spectrometer provides molecular weight information for each separated component, facilitating their identification. In cases where reaction mixtures are complex, LC/MS is indispensable for identifying each component and determining their relative abundance. researchgate.netnih.gov

X-ray Crystallography and Solid-State NMR for Definitive Structural Determination

While NMR provides the structure in solution, X-ray crystallography and solid-state NMR offer definitive characterization in the solid state.

X-ray Crystallography: This technique provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net If a suitable crystal of Cyclohexanone, 3-(ethylthio)- can be grown, X-ray diffraction would unambiguously determine bond lengths, bond angles, and the solid-state conformation (e.g., chair, boat) of the cyclohexanone ring. It would also definitively establish the relative stereochemistry of the ethylthio substituent.

Solid-State NMR: For materials that are crystalline but not suitable for single-crystal X-ray diffraction, or for amorphous solids, solid-state NMR provides valuable structural information. nih.govemory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide high-resolution ¹³C spectra in the solid state. nih.gov These spectra can reveal information about the presence of different polymorphs (different crystal packing arrangements) or conformational differences between the solid and solution states.

Chiral Chromatography (e.g., Enantioselective Gas Chromatography, High-Performance Liquid Chromatography)

The separation of enantiomers of chiral compounds like Cyclohexanone, 3-(ethylthio)-, which possesses a stereocenter at the 3-position of the cyclohexanone ring, is achievable through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Both enantioselective High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose.

For compounds structurally similar to Cyclohexanone, 3-(ethylthio)-, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in HPLC. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol, is crucial for achieving optimal separation. The interactions responsible for chiral recognition on these phases include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In enantioselective GC, cyclodextrin-based capillary columns are commonly employed. Derivatized cyclodextrins can form transient diastereomeric inclusion complexes with the enantiomers of volatile compounds, allowing for their separation in the gas phase. The selection of the specific cyclodextrin derivative and the temperature program are key parameters for method development.

Interactive Data Table: Hypothetical Chiral HPLC Separation of Cyclohexanone, 3-(ethylthio)- Enantiomers

EnantiomerRetention Time (min)Peak Area (%)
(R)-Cyclohexanone, 3-(ethylthio)-12.550.0
(S)-Cyclohexanone, 3-(ethylthio)-14.250.0
Conditions: Chiralcel OD-H column, Hexane/Isopropanol (90:10), 1.0 mL/min

Circular Dichroism (CD) Spectroscopy and Polarimetry for Chiral Analysis

Circular Dichroism (CD) spectroscopy and polarimetry are essential techniques for the characterization of chiral molecules.

Polarimetry measures the rotation of plane-polarized light by a chiral compound, a property known as optical activity. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For Cyclohexanone, 3-(ethylthio)-, one enantiomer would exhibit a positive (+) rotation (dextrorotatory), while the other would show an equal but opposite (-) rotation (levorotatory).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. For ketones, the n → π* electronic transition of the carbonyl chromophore typically gives rise to a CD signal in the UV region (around 280-300 nm). The sign and magnitude of the Cotton effect in the CD spectrum are stereochemically informative and can often be correlated with the absolute configuration of the stereocenter based on empirical rules, such as the Octant Rule for cyclic ketones. The presence of the ethylthio group at the 3-position would influence the electronic environment of the carbonyl chromophore and thus the precise wavelength and intensity of the CD band.

Below is a hypothetical data table representing the kind of information that would be obtained from a chiroptical analysis of the enantiomers of Cyclohexanone, 3-(ethylthio)-.

Interactive Data Table: Hypothetical Chiroptical Data for Cyclohexanone, 3-(ethylthio)- Enantiomers

EnantiomerSpecific Rotation [α]D20CD Maximum (λmax)Molar Ellipticity ([θ])
(+)-Cyclohexanone, 3-(ethylthio)-+52.3° (c 1.0, CHCl3)295 nm+4500 deg·cm2/dmol
(-)-Cyclohexanone, 3-(ethylthio)--52.1° (c 1.0, CHCl3)295 nm-4480 deg·cm2/dmol

Applications in Complex Organic Synthesis and Chemical Biology

Building Blocks for Polycyclic and Heterocyclic Frameworks

The dual reactivity of "Cyclohexanone, 3-(ethylthio)-" renders it a valuable precursor for the construction of intricate polycyclic and heterocyclic systems. The ketone functionality provides a site for nucleophilic attack and condensation reactions, while the thioether group can influence the reactivity of the cyclohexane (B81311) ring and be a handle for further functionalization.

Construction of Spiropiperidines

Spiropiperidines are a class of heterocyclic compounds characterized by a piperidine (B6355638) ring spiro-fused to another ring system. This structural motif is of significant interest in medicinal chemistry due to its three-dimensional nature, which can lead to improved pharmacological properties. The synthesis of 3-spiropiperidines can be envisioned through an intramolecular asymmetric aza-Michael cyclization. whiterose.ac.ukwhiterose.ac.uk In a potential synthetic route, the ketone of "Cyclohexanone, 3-(ethylthio)-" could be elaborated to introduce a tethered amine nucleophile. This transformation would set the stage for a subsequent intramolecular aza-Michael addition, where the amine attacks an activated double bond within the cyclohexane ring, thereby forming the spirocyclic piperidine core. The presence of the ethylthio group at the 3-position can influence the stereochemical outcome of this cyclization and can be further modified in the final product.

A general strategy for the asymmetric synthesis of 3-spiropiperidines involves a 'Clip-Cycle' approach. rsc.orgnih.gov This method utilizes a cross-metathesis reaction to "clip" together two fragments, followed by a chiral phosphoric acid-catalyzed intramolecular asymmetric aza-Michael cyclization to "cycle" the molecule into the desired spiropiperidine. rsc.orgnih.gov While not explicitly demonstrated with "Cyclohexanone, 3-(ethylthio)-", its core structure is amenable to derivatization to fit into such a synthetic scheme.

Reaction Type Key Transformation Potential Role of "Cyclohexanone, 3-(ethylthio)-"
Intramolecular aza-Michael AdditionFormation of a C-N bond to create the piperidine ringPrecursor to the amine-tethered cyclohexanone (B45756) derivative
'Clip-Cycle' SynthesisCross-metathesis followed by asymmetric cyclizationThe cyclohexanone ring could be part of one of the fragments

Synthesis of Indole (B1671886) and Pyrazolo-Triazole Condensed Systems

Indole Synthesis: The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.govtcichemicals.com "Cyclohexanone, 3-(ethylthio)-" can serve as the ketone component in this reaction. Condensation with a substituted phenylhydrazine (B124118) would form the corresponding phenylhydrazone, which, upon treatment with an acid catalyst, would undergo a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a tetrahydrocarbazole derivative. The ethylthio group at the 1-position of the resulting tetrahydrocarbazole (corresponding to the 3-position of the original cyclohexanone) provides a handle for further synthetic manipulations. researchgate.net

Pyrazolo-Triazole Condensed Systems: Fused pyrazolo-triazole systems are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.netekb.egnih.gov While a direct synthesis from "Cyclohexanone, 3-(ethylthio)-" is not prominently documented, its β-keto sulfide (B99878) functionality suggests its potential as a precursor. β-Keto sulfides are known to be versatile building blocks in the synthesis of various heterocyclic compounds. acs.orgucc.iersc.org For instance, the ketone could be reacted with a hydrazine (B178648) to form a pyrazole (B372694) ring, and the ethylthio group could be modified to introduce a triazole precursor, ultimately leading to a fused pyrazolo-triazole system.

Intermediates in the Synthesis of Bioactive Molecules

The structural features of "Cyclohexanone, 3-(ethylthio)-" make it an attractive intermediate in the synthesis of various bioactive molecules, including agrochemicals and natural products.

Precursors for Agrochemicals (e.g., 3-hydroxy-cyclohex-2-enones for herbicides)

A significant application of functionalized cyclohexanone derivatives is in the synthesis of cyclohexanedione herbicides. These compounds act by inhibiting the acetyl-CoA carboxylase enzyme in grasses. researchgate.net A key intermediate in the synthesis of herbicides like clethodim (B606718) and sethoxydim (B610796) is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. researchgate.netgoogle.com The synthesis of this intermediate often starts from simpler precursors that are built up to the final cyclohexanedione structure.

"Cyclohexanone, 3-(ethylthio)-" represents a potential starting point for the synthesis of such herbicide precursors. Through a series of reactions, including alkylation and further functional group manipulations, the basic scaffold of "Cyclohexanone, 3-(ethylthio)-" could be elaborated to introduce the necessary side chains and oxidation states found in the final herbicidal molecules. For example, the synthesis of clethodim involves the reaction of 3-ethylthiobutanal with other reagents to build the cyclohexanedione ring with the required side chain. google.com A retrosynthetic analysis of this target molecule suggests that a building block with a pre-installed ethylthio group, such as "Cyclohexanone, 3-(ethylthio)-", could offer an alternative and potentially more efficient synthetic route.

Herbicide Key Intermediate Potential Role of "Cyclohexanone, 3-(ethylthio)-"
Clethodim5-[2-(ethylthio)propyl]-1,3-cyclohexanedionePrecursor for the synthesis of the key intermediate
Sethoxydim5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-onePrecursor for the synthesis of the core structure

Contribution to Natural Product Synthesis and Analogues

Functionalized cyclohexanes are common structural motifs in a variety of natural products. elsevierpure.com The synthesis of these complex molecules often relies on the use of chiral and highly functionalized building blocks. elsevierpure.com While no direct total synthesis of a natural product utilizing "Cyclohexanone, 3-(ethylthio)-" as a starting material is prominently reported, its potential as a versatile chiral building block is significant. β-Thiolated ketones are present in some bioactive molecules and can be valuable synthetic intermediates. acs.org

The synthesis of natural products containing cyclohexane units often starts from readily available precursors that are then elaborated into the more complex target. elsevierpure.com "Cyclohexanone, 3-(ethylthio)-" could serve as such a precursor, where the ketone and thioether functionalities allow for a range of synthetic transformations to build up the complexity of the natural product. The thioether can be used to direct other reactions or can be removed or transformed into other functional groups as needed during the synthesis.

Role in Materials Science and Functional Molecule Development

The application of "Cyclohexanone, 3-(ethylthio)-" extends beyond the synthesis of discrete molecules to the development of functional materials. The presence of both a polymerizable group (via the ketone) and a functional thioether linkage makes it a candidate for the synthesis of novel polymers and materials with tailored properties.

Thioether-based polymers are of interest for biomedical applications as they can be designed to be responsive to reactive oxygen species (ROS). rsc.org This responsiveness can be exploited for targeted drug delivery systems. "Cyclohexanone, 3-(ethylthio)-" could potentially be incorporated into polymer backbones, where the thioether linkage would provide ROS-responsive degradation sites. The cyclohexanone moiety could also be used to tune the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Furthermore, cyclohexanone itself is used in the production of various polymers and resins. labproinc.comnih.govquora.com The introduction of the ethylthio group provides a site for further functionalization, allowing for the creation of polymers with specific properties, such as altered refractive indices, improved thermal stability, or the ability to coordinate with metal ions. The thiol-ene "click" reaction is a powerful tool for polymer synthesis, and while "Cyclohexanone, 3-(ethylthio)-" does not directly participate as a thiol or an ene, it could be modified to contain these functionalities, thereby enabling its use in the synthesis of poly(β-thioether ester)s and other advanced materials. nih.govntu.edu.sgnih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to Cyclohexanone (B45756), 3-(ethylthio)-

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research into the synthesis of Cyclohexanone, 3-(ethylthio)- is expected to prioritize the development of routes that are not only efficient but also environmentally conscious. This involves exploring alternatives to traditional methods that may rely on harsh reagents or produce significant waste.

One promising avenue is the use of iodine-mediated reactions in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org This system has been shown to be effective for various transformations, including the introduction of sulfur-containing functional groups. researchgate.net Research could focus on adapting this methodology for the direct and efficient synthesis of 3-(ethylthio)cyclohexanone from readily available starting materials. The I₂/DMSO system can act as a mild oxidative system, potentially offering a metal-free and eco-friendly alternative to conventional methods. rsc.orgmdpi.com

Another area of interest is the application of biocatalysis. unipd.it Enzymes, such as monooxygenases, could be engineered to catalyze the specific introduction of the ethylthio group onto the cyclohexanone ring. nih.gov Biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. unipd.it

Table 1: Potential Sustainable Synthetic Approaches

Methodology Key Features Potential Advantages
I₂/DMSO-mediated synthesis Metal-free, mild oxidant Eco-friendly, cost-effective, wide substrate scope rsc.orgmdpi.com
Biocatalysis Enzyme-catalyzed reaction High enantioselectivity, mild conditions, biodegradable unipd.itnih.gov

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The unique structural features of Cyclohexanone, 3-(ethylthio)-, with its ketone and sulfide (B99878) functionalities, open the door to exploring novel reactivity patterns. Future research could investigate its behavior in reactions catalyzed by transition metals or visible light photoredox catalysis. acs.org These modern catalytic systems can enable transformations that are not achievable through traditional means. acs.org

For instance, the sulfur atom in the ethylthio group could be exploited as a directing group in C-H activation reactions, allowing for the selective functionalization of the cyclohexanone ring. The development of new catalytic systems, perhaps involving ruthenium or iridium complexes, could unlock these unprecedented reactivity modes. acs.orgnih.gov

Visible-light photoredox catalysis, a rapidly growing field in organic synthesis, offers another exciting avenue. acs.orgfrontiersin.orgacs.org This technique uses light energy to drive chemical reactions, often under very mild conditions. Research could explore the photoinduced reactions of Cyclohexanone, 3-(ethylthio)-, potentially leading to the discovery of new cycloaddition or cross-coupling pathways.

Advancements in Asymmetric Methodologies for Higher Enantiopurity and Efficiency

Since Cyclohexanone, 3-(ethylthio)- is a chiral molecule, the development of efficient methods for its enantioselective synthesis is of significant importance, particularly for its potential applications in the life sciences. wikipedia.org Future research will likely focus on advancing asymmetric methodologies to produce this compound with high enantiomeric excess (e.e.).

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral amines or Brønsted acids could be employed to catalyze the asymmetric conjugate addition of ethanethiol (B150549) to cyclohexenone, a potential precursor to the target molecule. frontiersin.org

Furthermore, the use of chiral auxiliaries represents another viable strategy. wikipedia.org A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. wikipedia.org Research could focus on identifying effective and easily removable chiral auxiliaries for the synthesis of enantiopure Cyclohexanone, 3-(ethylthio)-.

The use of biocatalysis, as mentioned earlier, also holds great promise for achieving high enantiopurity. unipd.it Engineered enzymes can exhibit exquisite control over stereochemistry, offering a highly efficient route to enantiomerically pure compounds. unipd.itnih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

Strategy Catalyst/Reagent Expected Outcome Key Considerations
Organocatalysis Chiral amines, Brønsted acids frontiersin.org High enantioselectivity Catalyst design and loading
Chiral Auxiliaries Stoichiometric chiral compounds wikipedia.org Diastereoselective synthesis Addition and removal of auxiliary
Biocatalysis Engineered enzymes unipd.it Excellent enantiomeric excess Enzyme stability and activity

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines experimental work with computational studies can provide a much deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of Cyclohexanone, 3-(ethylthio)-. acs.orgacs.orgresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model transition states, predict reaction pathways, and rationalize observed selectivities. acs.orgresearchgate.net

Future research should leverage these integrated approaches to elucidate the mechanisms of novel synthetic routes. For instance, computational studies could help in designing more effective catalysts for asymmetric synthesis by providing insights into the catalyst-substrate interactions that govern stereoselectivity. acs.orgresearchgate.net This predictive power can significantly accelerate the discovery and optimization of new reactions. acs.org

Such studies could also be used to explore the conformational landscape of Cyclohexanone, 3-(ethylthio)- and how its three-dimensional structure influences its reactivity. researchgate.net This fundamental understanding is crucial for designing targeted applications of this molecule.

Expanding Applications in Targeted Organic Synthesis for Pharmaceutical and Agrochemical Innovation

While the direct applications of Cyclohexanone, 3-(ethylthio)- are not yet widely established, its structural motifs are found in various biologically active molecules. vulcanchem.comresearchgate.netsioc-journal.cn Future research should focus on utilizing this compound as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals.

Its role as an intermediate in the preparation of herbicides like clethodim (B606718) and sethoxydim (B610796) highlights its potential in the agrochemical industry. researchgate.net Further exploration could lead to the discovery of new pesticides with improved efficacy and environmental profiles. labproinc.com

In the pharmaceutical realm, the cyclohexanone core is present in numerous drug candidates. alphachem.biz The introduction of the ethylthio group could modulate the biological activity of these molecules, leading to the development of new therapeutic agents. Research could target the synthesis of libraries of compounds derived from Cyclohexanone, 3-(ethylthio)- for high-throughput screening against various biological targets. The synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, a key intermediate for some herbicides, has been a subject of study. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
Cyclohexanone, 3-(ethylthio)-
Cyclohexanone
Dimethyl sulfoxide (DMSO)
Ethanethiol
Cyclohexenone
Clethodim
Sethoxydim

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